molecular formula C21H18N2O5S B3729521 3-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid

3-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid

Cat. No. B3729521
M. Wt: 410.4 g/mol
InChI Key: RCWFWNYUBFNRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid is a chemical compound that belongs to the class of sulfonamides. It is also known as N-(5-(anilinocarbonyl)-2-methylphenyl)-3-(4-carboxyphenyl)sulfonamide. This compound has been widely used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid involves the inhibition of carbonic anhydrase IX (CAIX). CAIX is an enzyme that plays a role in regulating the pH of the extracellular environment in cancer cells. Inhibition of CAIX by 3-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid leads to a decrease in extracellular pH, which can have a cytotoxic effect on cancer cells.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on CAIX, 3-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase II (CAII), an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of the proteasome, a complex of proteins that plays a role in the degradation of proteins in the cell.

Advantages and Limitations for Lab Experiments

One advantage of using 3-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid in lab experiments is its specificity for CAIX. This allows for the selective inhibition of CAIX without affecting other carbonic anhydrase isoforms. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of 3-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid in scientific research. One potential direction is the development of analogs with improved solubility and potency. Another direction is the investigation of the role of CAIX in cancer progression and metastasis. Additionally, the use of 3-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid as a fluorescent probe for the study of protein-ligand interactions could be further explored.

Scientific Research Applications

3-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many cancer cells. This inhibition leads to a decrease in the pH of the extracellular environment, which can have a cytotoxic effect on cancer cells. 3-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid has also been used as a probe to study the binding properties of sulfonamides to carbonic anhydrases. Additionally, it has been used as a fluorescent probe to study the binding of sulfonamides to serum albumin.

properties

IUPAC Name

3-[[2-methyl-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-14-10-11-15(20(24)22-17-7-3-2-4-8-17)13-19(14)29(27,28)23-18-9-5-6-16(12-18)21(25)26/h2-13,23H,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWFWNYUBFNRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-Methyl-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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